molecular formula C10H13N9OS2 B6120696 2-[(7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)SULFANYL]-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

2-[(7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)SULFANYL]-N-(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

Cat. No.: B6120696
M. Wt: 339.4 g/mol
InChI Key: NVKUOKZMCQBGGG-UHFFFAOYSA-N
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Description

2-[(7-Amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide is a complex heterocyclic compound that combines multiple functional groups, including triazole, thiadiazole, and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(7-Amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(7-Amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(7-Amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its combination of triazole, thiadiazole, and acetamide functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N9OS2/c1-5(2)7-14-15-8(22-7)13-6(20)3-21-10-17-16-9-18(11)4-12-19(9)10/h4-5H,3,11H2,1-2H3,(H,13,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKUOKZMCQBGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CSC2=NN=C3N2N=CN3N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N9OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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